molecular formula C6H3BrN2O B2978121 3-Bromo-5-hydroxypicolinonitrile CAS No. 1805487-25-5

3-Bromo-5-hydroxypicolinonitrile

Cat. No.: B2978121
CAS No.: 1805487-25-5
M. Wt: 199.007
InChI Key: BDDVKWWUFWQUEB-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the third position and a hydroxyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the bromination of 5-hydroxypicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted picolinonitriles
  • Oxidized derivatives
  • Coupled products with various functional groups

Scientific Research Applications

3-Bromo-5-hydroxypicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

  • 3-Bromo-5-methylpicolinonitrile
  • 3-Chloro-5-hydroxypicolinonitrile
  • 3-Bromo-5-aminopicolinonitrile

Comparison: 3-Bromo-5-hydroxypicolinonitrile is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and binding properties compared to its analogs. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the bromine atom provides a site for further functionalization .

Properties

IUPAC Name

3-bromo-5-hydroxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDVKWWUFWQUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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